Acid-PEG6-t-butyl ester
CAS No.: 2093153-84-3
Cat. No.: VC0517061
Molecular Formula: C20H38O10
Molecular Weight: 438.51
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2093153-84-3 |
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Molecular Formula | C20H38O10 |
Molecular Weight | 438.51 |
IUPAC Name | 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22) |
Standard InChI Key | HHEKCKLYBRNNLN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
Reactive Properties and Chemical Behavior
Reactivity Profile
The chemical behavior of Acid-PEG6-t-butyl ester is characterized by its bifunctional nature and the distinct reactivity of its terminal groups. The free carboxylic acid terminus readily participates in amide bond formation reactions when activated with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . This property enables the compound to form stable amide bonds with primary amine-containing molecules, including proteins, peptides, and amine-functionalized surfaces or nanoparticles.
The reactivity of the free carboxylic acid group makes Acid-PEG6-t-butyl ester particularly useful in bioconjugation strategies. The reaction proceeds as follows:
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The carboxylic acid is activated by coupling agents, forming a reactive intermediate
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This intermediate readily reacts with primary amines under mild conditions
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The resulting amide bond is stable under physiological conditions, making it suitable for biological applications
Protection and Deprotection Chemistry
A key feature of Acid-PEG6-t-butyl ester is the orthogonal protection strategy employing the t-butyl ester group. This protected carboxyl group remains stable during reactions involving the terminal free carboxylic acid, allowing for selective functionalization . The t-butyl protecting group can be removed under acidic conditions to reveal a second carboxylic acid group, enabling further conjugation reactions or modifications.
The deprotection of the t-butyl ester typically employs trifluoroacetic acid (TFA) or other acidic reagents, which cleave the t-butyl group to generate a free carboxylic acid. This sequential deprotection strategy is valuable in scenarios requiring multistep conjugation processes, such as the creation of heterobifunctional conjugates or the assembly of complex molecular architectures .
This controlled, sequential reactivity makes Acid-PEG6-t-butyl ester an attractive choice for sophisticated bioconjugation strategies where precise control over the site and order of conjugation is required.
Applications in Bioconjugation
Biomolecule Modification Strategies
Acid-PEG6-t-butyl ester serves as a valuable tool in the modification of various biomolecules, including proteins, nucleic acids, and antibodies . The compound's ability to form stable amide bonds with primary amine groups makes it particularly suited for protein conjugation, as proteins typically contain multiple accessible amine groups from lysine residues and the N-terminus. When conjugated to biomolecules, the PEG spacer can enhance several beneficial properties:
The modification of biomolecules with Acid-PEG6-t-butyl ester can significantly increase their stability and half-life in biological systems . This is particularly important for therapeutic proteins and peptides, which often suffer from rapid clearance and degradation in vivo. The PEG component acts as a shield, reducing recognition by proteolytic enzymes and the immune system, while also increasing hydrodynamic radius to reduce renal clearance.
Furthermore, the t-butyl protected carboxyl group provides an opportunity for subsequent functionalization after the initial conjugation. This allows for the attachment of additional molecules such as fluorophores, drugs, or targeting ligands, enabling the creation of multifunctional bioconjugates for various applications .
PEGylation Applications
PEGylation, the process of attaching polyethylene glycol chains to molecules and surfaces, represents one of the most important applications of Acid-PEG6-t-butyl ester. The compound facilitates controlled PEGylation of biomolecules, which offers numerous advantages including:
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Enhanced aqueous solubility of hydrophobic compounds
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Reduced immunogenicity of therapeutic proteins
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Prolonged circulation time in biological systems
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Improved stability against enzymatic degradation
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Reduced aggregation and increased thermal stability of proteins
The controlled nature of PEGylation using Acid-PEG6-t-butyl ester is particularly valuable in the development of therapeutic proteins and peptides. By carefully controlling the degree and site of PEGylation, researchers can optimize the balance between maintaining biological activity and achieving improved pharmacokinetic properties.
The table below summarizes the key benefits of PEGylation using Acid-PEG6-t-butyl ester:
Benefit | Mechanism | Importance |
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Enhanced solubility | Hydrophilic PEG chain increases water interactions | Improves formulation options and bioavailability |
Extended half-life | Increased hydrodynamic radius reduces renal filtration | Reduces dosing frequency and improves therapeutic profile |
Reduced immunogenicity | PEG shielding reduces recognition by immune system | Minimizes adverse immune reactions to therapeutic proteins |
Protection from proteolysis | Steric hindrance limits enzyme access | Prolongs activity in biological environments |
Sequential modification | Orthogonal protection strategy | Enables multistep conjugation protocols |
Drug Delivery Applications
PEG-Based Drug Delivery Systems
Acid-PEG6-t-butyl ester plays a significant role in the development of sophisticated drug delivery systems . The bifunctional nature of this compound makes it particularly valuable for creating drug-carrier conjugates with enhanced pharmaceutical properties. In drug delivery applications, the compound can serve multiple functions:
Firstly, it can act as a linker between a drug molecule and a carrier system, such as a polymer, nanoparticle, or antibody. The free carboxylic acid can be used to attach to the carrier, while the protected terminus can be later deprotected and used to conjugate the drug molecule . This approach allows for the development of prodrugs that can release the active pharmaceutical ingredient under specific physiological conditions.
Secondly, the PEG spacer contributes to the pharmacokinetic properties of the drug delivery system. The hydrophilic nature of PEG improves the aqueous solubility of hydrophobic drugs, enhancing their bioavailability . Additionally, PEGylation can reduce the rate of renal clearance, prolonging circulation time and improving the therapeutic efficacy of the conjugated drug.
Targeted Delivery Strategies
Acid-PEG6-t-butyl ester facilitates the development of targeted drug delivery systems through its ability to serve as a bifunctional linker. The compound can be used to connect a targeting moiety (such as an antibody or a receptor ligand) to a therapeutic agent, creating a targeted drug conjugate. This strategy enhances the specificity of drug delivery, potentially reducing off-target effects and improving therapeutic efficacy.
The sequential functionalization capability of Acid-PEG6-t-butyl ester is particularly valuable in this context. Researchers can first conjugate one component (e.g., a targeting antibody) to the free carboxylic acid, then deprotect the t-butyl ester and conjugate the second component (e.g., a therapeutic drug) . This controlled approach ensures that the final conjugate has the desired architecture and functionality.
The table below outlines common components in targeted delivery systems utilizing Acid-PEG6-t-butyl ester:
Component | Function | Example |
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Targeting moiety | Directs conjugate to specific cells/tissues | Antibodies, peptides, aptamers |
PEG spacer | Provides flexibility and solubility | Acid-PEG6-t-butyl ester |
Therapeutic payload | Delivers biological effect | Small molecule drugs, proteins, nucleic acids |
Cleavable linker | Controls drug release | pH-sensitive, enzyme-sensitive bonds |
Specification | Details |
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CAS Number | 2093153-84-3 |
Molecular Formula | C20H38O10 |
Molecular Weight | 438.51986 Da |
Storage Temperature | -20°C recommended |
Shipping Conditions | Room temperature stable |
Purity | Typically >95% (research grade) |
Application | Research use |
For optimal storage and handling, Acid-PEG6-t-butyl ester should be kept at -20°C, although it remains stable during shipping at room temperature . As with many specialized reagents, proper storage is essential to maintain reactivity and prevent degradation over time.
The compound is generally classified for research purposes only, with suppliers providing technical support for selection and usage guidance . Researchers requiring GMP-grade material for advanced applications such as clinical studies are advised to contact suppliers directly for specialized production .
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